Ethyl 6-(chloromethyl)pyridine-2-carboxylate
Overview
Description
Ethyl 6-(chloromethyl)pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Derivatives Ethyl 6-(chloromethyl)pyridine-2-carboxylate is used in various chemical reactions. For instance, its reactions with O-nucleophiles yield corresponding phenoxymethyl- and methoxymethylpyridine-3-carboxylates. When reacting with N-nucleophiles, it forms ethyl 6-alkyl(phenyl)-2-methyl-4-[(dimethylamino)methyl]pyridine-3-carboxylates and trisubstituted 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones (Gadzhili et al., 2015).
Catalysis and Synthesis this compound serves as a precursor in the synthesis of various compounds. For example, it's involved in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation (Zhu et al., 2003). Additionally, this compound is used in the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate derivatives, which are anticipated to have antihypertensive activity (Kumar & Mashelker, 2006).
Structural and Luminescent Properties In the field of materials science, the derivatives of this compound are studied for their structural and luminescent properties. For example, complexes of this compound with cadmium have been synthesized and characterized for their luminescent properties at room temperature (Fan et al., 2004).
Antioxidant Activity Research has also been conducted on the antioxidant activity of derivatives of this compound. Some compounds synthesized from this chemical show remarkable antioxidant activity, comparable to ascorbic acid (Zaki et al., 2017).
Oligomerization Catalysis This compound is used in unsymmetrical (pyrazolylmethyl)pyridine metal complexes as catalysts for ethylene oligomerization reactions. The structure of the complex and reaction conditions influence the catalytic behavior (Nyamato et al., 2014).
Microwave-Promoted Synthesis this compound is used in microwave-promoted synthesis of pyridine carboxamides and tert-carboximides, offering a novel and efficient method for creating these compounds (Su et al., 2009).
Properties
IUPAC Name |
ethyl 6-(chloromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRNJYSCVHFYDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575748 | |
Record name | Ethyl 6-(chloromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49668-99-7 | |
Record name | Ethyl 6-(chloromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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